molecular formula C10H10N2O2 B2979707 H-Phe(3-CN)-OH CAS No. 263396-43-6; 57213-48-6

H-Phe(3-CN)-OH

Cat. No.: B2979707
CAS No.: 263396-43-6; 57213-48-6
M. Wt: 190.202
InChI Key: ZHUOMTMPTNZOJE-VIFPVBQESA-N
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Description

H-Phe(3-CN)-OH: 3-cyanophenylalanine , is a derivative of the amino acid phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyanophenylalanine typically involves the introduction of a cyano group to the phenylalanine molecule. One common method is the nitrile hydrolysis process, where a nitrile group is introduced to the aromatic ring of phenylalanine through a substitution reaction. This can be achieved using reagents such as sodium cyanide (NaCN) in the presence of a suitable catalyst .

Industrial Production Methods: In an industrial setting, the production of 3-cyanophenylalanine may involve large-scale nitrile hydrolysis processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-cyanophenylalanine can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium cyanide (NaCN) in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: 3-carboxyphenylalanine.

    Reduction: 3-aminophenylalanine.

    Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.

Scientific Research Applications

3-cyanophenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-cyanophenylalanine exerts its effects is primarily through its incorporation into peptides and proteins. The cyano group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the structure and function of the resulting biomolecules. Additionally, the cyano group can act as an electrophilic center, making it a target for nucleophilic attack in biochemical reactions .

Comparison with Similar Compounds

    Phenylalanine: The parent compound without the cyano group.

    3-aminophenylalanine: A derivative with an amino group instead of a cyano group.

    3-carboxyphenylalanine: A derivative with a carboxyl group instead of a cyano group.

Uniqueness: The cyano group enhances the compound’s ability to participate in a wider range of chemical reactions and interactions compared to its analogs .

Properties

IUPAC Name

(2S)-2-amino-3-(3-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUOMTMPTNZOJE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C#N)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972669
Record name 3-Cyanophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57213-48-6
Record name 3-Cyanophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-N-3-Cyanophenylalanine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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